TS Inhibition Potency: Plevitrexed vs. Raltitrexed and Pemetrexed
Plevitrexed exhibits a Ki for thymidylate synthase (TS) of 0.44 nM, representing a significant increase in intrinsic target affinity compared to the classical TS inhibitor raltitrexed (Ki = 62 nM) and is comparable to the high potency of pemetrexed [1][2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.44 nM |
| Comparator Or Baseline | Raltitrexed (Ki = 62 nM); Pemetrexed (Ki = ~1-10 nM range) |
| Quantified Difference | ~140-fold lower Ki vs. Raltitrexed |
| Conditions | Partially purified mouse L1210 leukemia cell TS |
Why This Matters
This high target affinity, combined with its unique transport and non-polyglutamation profile, differentiates plevitrexed for researchers requiring a highly potent TS inhibitor that is not subject to FPGS-mediated resistance.
- [1] IUPHAR/BPS Guide to Pharmacology. plevitrexed Ligand Activity Charts. View Source
- [2] Marsham, P. R., et al. (1999). Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors. Journal of Medicinal Chemistry, 42(19), 3809-3820. View Source
